molecular formula C17H16N4O3 B4237160 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde

3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde

Cat. No. B4237160
M. Wt: 324.33 g/mol
InChI Key: YSUNEILNUSXVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMTB and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of MMTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MMTB has been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. Inflammation is also believed to be inhibited by MMTB through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMTB are dependent on the specific application and concentration used. In cancer cells, MMTB has been shown to induce apoptosis and inhibit cell growth. Inflammation is also inhibited by MMTB through the inhibition of cytokine production and the suppression of immune cell activation. In agriculture, MMTB has been shown to inhibit the growth of certain fungi by inhibiting the activity of specific enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using MMTB in lab experiments is its ability to target specific cells and enzymes. This allows for more precise and effective experimentation. However, the limitations of using MMTB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of MMTB. One potential direction is the further exploration of its anti-cancer properties and its potential use in cancer therapy. Another future direction is the study of MMTB as a potential pesticide and its effects on the environment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MMTB.

Scientific Research Applications

MMTB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MMTB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in drug delivery systems due to its ability to target specific cells. In agriculture, MMTB has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi. In material science, MMTB has been studied for its potential use in the development of new materials such as polymers and coatings.

properties

IUPAC Name

3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-3-6-14(7-4-12)21-17(18-19-20-21)11-24-15-8-5-13(10-22)9-16(15)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUNEILNUSXVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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